molecular formula C7H9ClO B14196819 5-(Chloromethoxy)-2-methylpent-1-en-3-yne CAS No. 922721-69-5

5-(Chloromethoxy)-2-methylpent-1-en-3-yne

Cat. No.: B14196819
CAS No.: 922721-69-5
M. Wt: 144.60 g/mol
InChI Key: WRNIUFPCSWSZOY-UHFFFAOYSA-N
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Description

5-(Chloromethoxy)-2-methylpent-1-en-3-yne is an organic compound characterized by the presence of a chloromethoxy group attached to a pent-1-en-3-yne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethoxy)-2-methylpent-1-en-3-yne can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpent-1-en-3-yne with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc bromide. The reaction is typically carried out in an inert solvent like toluene at a controlled temperature to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of automated systems ensures consistent quality and yield of the product. The reaction mixture is then subjected to purification steps such as distillation or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethoxy)-2-methylpent-1-en-3-yne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-(Chloromethoxy)-2-methylpent-1-en-3-yne has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(Chloromethoxy)-2-methylpent-1-en-3-yne exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloromethoxy group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include metabolic processes where the compound is converted into active metabolites.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methoxymethoxy)-2-methylpent-1-en-3-yne
  • 5-(Ethoxymethoxy)-2-methylpent-1-en-3-yne
  • 5-(Chloromethoxy)-2-methylhex-1-en-3-yne

Uniqueness

5-(Chloromethoxy)-2-methylpent-1-en-3-yne is unique due to the presence of the chloromethoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications where such properties are desired.

Properties

CAS No.

922721-69-5

Molecular Formula

C7H9ClO

Molecular Weight

144.60 g/mol

IUPAC Name

5-(chloromethoxy)-2-methylpent-1-en-3-yne

InChI

InChI=1S/C7H9ClO/c1-7(2)4-3-5-9-6-8/h1,5-6H2,2H3

InChI Key

WRNIUFPCSWSZOY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C#CCOCCl

Origin of Product

United States

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